3-Tetradecanol
Overview
Description
3-Tetradecanol is a chemical compound with the molecular formula C14H30O . It has an average mass of 214.387 Da and a mono-isotopic mass of 214.229660 Da . It is also known by other names such as Tetradecan-3-ol .
Synthesis Analysis
3-Tetradecanol can be synthesized from tetradecanol and arginine . In one study, a form-stable phase change material (FS PCM) was prepared by incorporating the eutectic mixture of tetradecanol (TD) and myristic acid (MA) into hydroxylpropyl methyl cellulose (HPMC) .Molecular Structure Analysis
The molecular structure of 3-Tetradecanol consists of 14 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-Tetradecanol is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . It has a molecular weight of 214.3874 . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C, and latent heat was 102.11/84.58 J g −1 by DSC .Scientific Research Applications
Immunological Effects
3-Tetradecanol, a straight-chain saturated fatty alcohol, has been observed to inhibit the growth of specific T cells, such as EL-4 T cells and murine CD4+ T cells. This inhibition is linked to the reduction of interleukin-2 (IL-2) secretion, a crucial growth factor for T cells. The substance achieves this by diminishing the promoter activity of NF-κB in T cells, suggesting potential immunosuppressive effects on T cell-mediated disorders (Park et al., 2017).
Chemical Synthesis
In the field of chemical synthesis, 3-Tetradecanol is involved in processes like the one-pot three-step reaction transforming internal alkenes to n-alcohols. This involves a combination of isomerization, hydroformylation, and hydrogenation, showcasing the substance's versatility in organic synthesis (Yuki et al., 2013).
Catalysis and Oxidation
3-Tetradecanol is a subject of study in oxidation reactions. Research on Au/CeO2-Al2O3 catalysts using tetradecanol as a model higher fatty alcohol has been conducted to understand selectivity control in oxidation processes. This research helps in comprehending factors that influence the selectivity in oxidation reactions, particularly when transitioning to acid formation (Martínez-González et al., 2016).
Nanotechnology and Material Science
In material science, 3-Tetradecanol is used in the preparation of polypyrrole microcapsules, where it acts as a template in the creation of three-dimensional structures. These structures have potential applications in the encapsulation of various chemical entities, like fluorescent dyes (Mazur, 2009).
Veterinary Medicine
3-Tetradecanol has also been applied in veterinary medicine. A study on the treatment of periodontal diseases in cats using a 1-Tetradecanol complex showed significant reductions in clinical parameters of periodontal disease. This application demonstrates its potential in pet health care (Anthony, 2019).
Energy Storage
The substance is being explored in the domain of energy storage. Research involving the creation of poly (methyl methacrylate) shell microcapsules containing tetradecanol as phase change materials (PCMs) for thermal energy storage has been conducted, focusing on enhancing the latent heat storage capacity of these materials (Song et al., 2013).
Phase Change Materials
In another study related to phase change materials, a 1-tetradecanol composite was developed as a novel form-stable phase change material. This research focused on characterizing properties such as transition temperature, latent heat, microstructure, and thermal storage performance, vital for applications in temperature regulation and energy storage (Tian et al., 2013).
Safety And Hazards
Future Directions
The future directions of 3-Tetradecanol research could involve its use in the production of form-stable phase change materials (FS PCM), which have potential applications in thermal energy storage in building, waste heat recovery, construction, air condition system, indoor temperature controlling, industry, and temperature-regulating textiles .
properties
IUPAC Name |
tetradecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h14-15H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOCKPOEXXEHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870898 | |
Record name | Tetradecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tetradecanol | |
CAS RN |
1653-32-3 | |
Record name | 3-Tetradecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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